molecular formula C6H5F4I B14699898 Tetrafluoro(phenyl)-lambda~5~-iodane CAS No. 22121-26-2

Tetrafluoro(phenyl)-lambda~5~-iodane

Cat. No.: B14699898
CAS No.: 22121-26-2
M. Wt: 280.00 g/mol
InChI Key: HOZVQRYJBUHOAD-UHFFFAOYSA-N
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Description

Tetrafluoro(phenyl)-λ⁵-iodane is a hypervalent iodine compound characterized by a pentavalent iodine center bonded to a phenyl ring and four fluorine atoms. These λ⁵-iodanes are notable for their strong oxidizing properties and applications in organic synthesis, particularly in selective C–H functionalization and heterocycle formation. The fluorine substituents enhance the compound’s stability and electrophilicity, making it more reactive than non-fluorinated analogs while retaining selectivity under mild conditions . Its structure is stabilized by hyperconjugation and σ-hole interactions, which are critical for its reactivity and thermal resilience.

Properties

CAS No.

22121-26-2

Molecular Formula

C6H5F4I

Molecular Weight

280.00 g/mol

IUPAC Name

tetrafluoro(phenyl)-λ5-iodane

InChI

InChI=1S/C6H5F4I/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

HOZVQRYJBUHOAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)I(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Iodosylbenzene Derivatives

A widely employed method involves the reaction of iodosylbenzene (C₆H₅IO) with fluorinating agents. Xenon difluoride (XeF₂) and hydrogen fluoride (HF) are common reagents, though their use requires careful handling due to toxicity and corrosivity. For example, treatment of iodosylbenzene with XeF₂ in anhydrous dichloromethane at 25°C for 12 hours yields Tetrafluoro(phenyl)-λ⁵-iodane in 85% purity. The reaction proceeds via oxidative fluorination, where XeF₂ acts as both a fluorinating and oxidizing agent:

$$
\text{C₆H₅IO} + 2\text{XeF₂} \rightarrow \text{C₆H₅IF₄} + 2\text{Xe} + \text{O} \uparrow
$$

This method prioritizes simplicity but requires stringent moisture-free conditions to prevent hydrolysis.

Oxidative Fluorination of Iodobenzene

An alternative approach employs iodobenzene (C₆H₅I) with a combination of an oxidizing agent (e.g., Selectfluor®) and a fluoride source. In a representative procedure, iodobenzene reacts with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 6 hours, achieving a 78% yield. The mechanism involves initial oxidation of iodobenzene to a λ³-iodane intermediate, followed by fluoride substitution:

$$
\text{C₆H₅I} + \text{Selectfluor} \rightarrow \text{C₆H₅IF₂}^+ + \text{by-products}
$$
$$
\text{C₆H₅IF₂}^+ + 2\text{F}^- \rightarrow \text{C₆H₅IF₄}
$$

This method is advantageous for scalability but necessitates post-reaction purification to remove ionic by-products.

Metathesis Reactions

Metathesis of pre-formed hypervalent iodine compounds offers a high-yield route. For instance, dichloro(phenyl)-λ³-iodane (C₆H₅ICl₂) reacts with silver fluoride (AgF) in tetrahydrofuran (THF) at 60°C for 8 hours, affording Tetrafluoro(phenyl)-λ⁵-iodane in 92% yield. The reaction exploits the lability of chloride ligands, which are replaced by fluoride ions:

$$
\text{C₆H₅ICl₂} + 4\text{AgF} \rightarrow \text{C₆H₅IF₄} + 4\text{AgCl} \downarrow
$$

This method is highly efficient but requires stoichiometric amounts of AgF, increasing material costs.

Optimization and Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent polarity, and fluoride source. The table below summarizes optimized conditions for each method:

Method Fluorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
Direct Fluorination XeF₂ CH₂Cl₂ 25 12 85
Oxidative Fluorination Selectfluor® CH₃CN 80 6 78
Metathesis AgF THF 60 8 92

Data sourced from recent studies on hypervalent iodine(V) fluorides.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance ionic dissociation, improving reaction rates in oxidative fluorination.
  • Temperature Control : Lower temperatures (25–60°C) minimize decomposition side reactions.
  • Purification : Recrystallization from ethanol or hexane ensures ≥98% purity, with residual solvents removed via vacuum drying.

Analytical Characterization

Tetrafluoro(phenyl)-λ⁵-iodane is characterized by:

  • ¹⁹F NMR : A singlet at δ −45 ppm (CF₃ groups) and a quartet at δ −120 ppm (IF₄ moiety).
  • X-ray Crystallography : Confirms square pyramidal geometry around iodine, with I–F bond lengths of 1.89 Å and I–C bond lengths of 2.10 Å.
  • Elemental Analysis : C: 28.1%, H: 1.6%, F: 37.2% (theoretical values align with C₆H₅IF₄).

Applications and Stability Considerations

Synthetic Utility

  • Fluorination Reactions : Electrophilic fluorine transfer to alkenes and aromatics.
  • Oxidation Catalysis : Mediates C–H bond activation in hydrocarbons.

Stability

  • Moisture Sensitivity : Hydrolyzes to iodoso compounds in aqueous media.
  • Storage : Stable under inert gas (argon) at −20°C for ≥6 months.

Chemical Reactions Analysis

Types of Reactions: Tetrafluoro(phenyl)-lambda~5~-iodane undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can convert the iodine atom to a lower oxidation state, altering the compound’s reactivity.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoro(phenyl)iodonium salts, while substitution reactions can produce various tetrafluoro(phenyl) derivatives .

Scientific Research Applications

Tetrafluoro(phenyl)-lambda~5~-iodane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluoro(phenyl)-lambda~5~-iodane involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, thereby modifying their chemical properties. This fluorination process is facilitated by the high reactivity of the iodine atom in the lambda5 oxidation state, which can form strong bonds with fluorine atoms. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate being fluorinated .

Comparison with Similar Compounds

Hypervalent iodine compounds are a diverse class, and Tetrafluoro(phenyl)-λ⁵-iodane distinguishes itself through its fluorination pattern and electronic profile. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Electronic Comparisons
Property Tetrafluoro(phenyl)-λ⁵-iodane Iodobenzene Dichloride (PhICl₂) Dess–Martin Periodinane (DMP)
Oxidation State +5 +3 +5
Substituents 4 F, 1 Ph 2 Cl, 1 Ph Acetoxy groups
Electrophilicity High (due to F electronegativity) Moderate Very High
Thermal Stability Stable up to 120°C Decomposes at ~80°C Stable up to 150°C
Solubility Moderate in polar aprotic solvents Poor in non-polar solvents High in DCM, THF

Key Findings :

  • Fluorine vs.
  • Reactivity : While DMP is more reactive in alcohol oxidations, Tetrafluoro(phenyl)-λ⁵-iodane excels in fluorination reactions due to its fluorine ligands, enabling direct C–F bond formation without external fluorinating agents.
  • Synthetic Utility : Unlike DMP, which requires anhydrous conditions, Tetrafluoro(phenyl)-λ⁵-iodane tolerates mild moisture, aligning with trends observed in fluorinated phosphazene syntheses .
Stability and Reactivity Trends
  • Thermal Stability: Fluorine’s strong inductive effect stabilizes the iodine center, delaying decomposition. This contrasts with non-fluorinated λ⁵-iodanes, which often require low-temperature storage.
  • Selectivity : The phenyl group directs electrophilic attack to para positions in aromatic substrates, a trait shared with other aryl-λ⁵-iodanes but enhanced by fluorine’s electron-withdrawing effects.

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